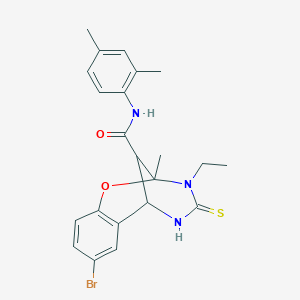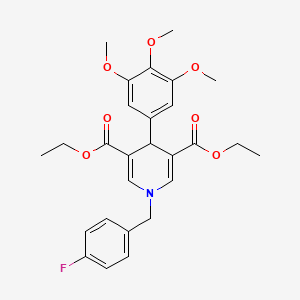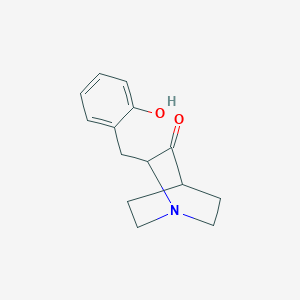
8-bromo-N-(2,4-dimethylphenyl)-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-bromo-N-(2,4-dimethylphenyl)-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine atom, a thioxo group, and a benzoxadiazocine ring system, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 8-bromo-N-(2,4-dimethylphenyl)-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves several steps. The synthetic route typically starts with the preparation of the benzoxadiazocine ring system, followed by the introduction of the bromine atom and other substituents. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thioxo group can participate in oxidation and reduction reactions, leading to the formation of different sulfur-containing products.
Condensation Reactions: The carboxamide group can undergo condensation reactions with other compounds to form new amide bonds.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and condensation catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-bromo-N-(2,4-dimethylphenyl)-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications, although further research is needed to explore its efficacy and safety.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-bromo-N-(2,4-dimethylphenyl)-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide depends on its molecular targets and pathways. The presence of the bromine atom and thioxo group can influence its reactivity and interactions with biological molecules. The compound may interact with specific enzymes or receptors, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-bromo-N-(2,4-dimethylphenyl)-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide include other benzoxadiazocine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of substituents, which can lead to distinct chemical and biological behaviors.
Eigenschaften
Molekularformel |
C22H24BrN3O2S |
|---|---|
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
4-bromo-N-(2,4-dimethylphenyl)-10-ethyl-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C22H24BrN3O2S/c1-5-26-21(29)25-19-15-11-14(23)7-9-17(15)28-22(26,4)18(19)20(27)24-16-8-6-12(2)10-13(16)3/h6-11,18-19H,5H2,1-4H3,(H,24,27)(H,25,29) |
InChI-Schlüssel |
LCNULEUZETYHOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=S)NC2C(C1(OC3=C2C=C(C=C3)Br)C)C(=O)NC4=C(C=C(C=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14966464.png)
![Methyl 2-[({[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14966465.png)
![3-(2,6-difluorophenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,2,4-oxadiazole](/img/structure/B14966471.png)

![N-(3-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966482.png)
![Dimethyl 4-[2-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14966495.png)
![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B14966500.png)
![methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B14966507.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B14966517.png)

![(2Z)-2-[(3-ethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B14966523.png)
![4-(4-benzylpiperazin-1-yl)-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14966524.png)
![1-(3-chlorophenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966527.png)
![N-cyclohexyl-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B14966529.png)
